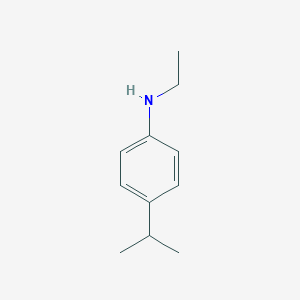
N-Ethyl-4-(propan-2-yl)aniline
Beschreibung
N-Ethyl-4-(propan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₇N) is a substituted aniline derivative featuring an ethyl group (-C₂H₅) attached to the nitrogen atom and an isopropyl group (-CH(CH₃)₂) at the para position of the aromatic ring. This compound is structurally characterized by its tertiary amine functionality and hydrophobic substituents, which influence its physicochemical properties and biological interactions.
Key applications of this compound include its role as a structural moiety in pharmaceuticals. For instance, it is a critical component of luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide), a heat shock protein 90 (Hsp90) inhibitor investigated for suppressing HIV-1 rebound viremia in preclinical studies .
Eigenschaften
CAS-Nummer |
190843-74-4 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
N-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 |
InChI-Schlüssel |
NVGKYFZZTVCLLI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C(C)C |
Synonyme |
Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-Ethyl-4-(propan-2-yl)aniline, differing in substituent groups, positions, or pharmacological roles:
N,N-Diisopropylaniline
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 177.29 g/mol
- Substituents : Two isopropyl groups attached to the nitrogen atom.
N-Methyl-4-(propan-2-yl)aniline Hydrochloride
- Molecular Formula : C₁₀H₁₆ClN (hydrochloride salt)
- Molecular Weight : 185.7 g/mol (base: 149.24 g/mol)
- Substituents : Methyl group (-CH₃) on the nitrogen and para-isopropyl group.
- Key Differences : The smaller N-methyl group and hydrochloride salt form enhance water solubility compared to the ethyl-substituted analog.
- Applications : Marketed as a pharmaceutical intermediate (CAS: 1394042-73-9) .
2-(Propan-2-yl)aniline
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Substituents : Isopropyl group at the ortho position.
- Key Differences : Ortho substitution introduces steric effects that hinder molecular interactions, reducing logP (2.33) compared to the para-substituted N-Ethyl analog (estimated logP >3).
Thio-2 (N-Ethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline)
- Molecular Formula : C₁₆H₁₆N₂S
- Molecular Weight : 268.38 g/mol
- Substituents : Benzothiazole ring at the para position.
- Key Differences : The benzothiazole moiety enhances aromatic stacking interactions, improving binding to the Bag-1L protein compared to the isopropyl-substituted analog.
- Applications : Inhibits androgen receptor (AR)-Bag1L interactions, suppressing cancer cell proliferation .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Bioactivity : this compound’s incorporation into luminespib highlights its role in enhancing drug stability and target affinity. The ethyl and isopropyl groups contribute to optimal hydrophobicity for Hsp90 binding .
- Structural Influence : Para-substituted analogs generally exhibit higher bioactivity than ortho-substituted derivatives due to reduced steric interference (e.g., 2-(propan-2-yl)aniline vs. This compound) .
- Therapeutic Potential: Thio-2 demonstrates that replacing the isopropyl group with a benzothiazole ring shifts the mechanism of action from Hsp90 inhibition to AR modulation, underscoring the impact of substituent design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


